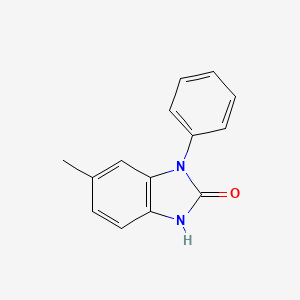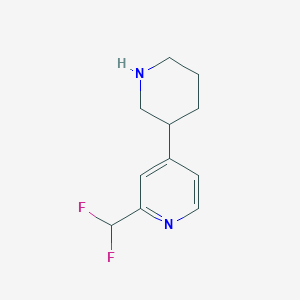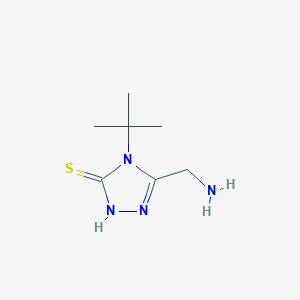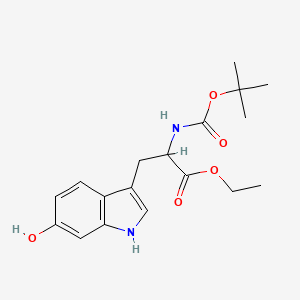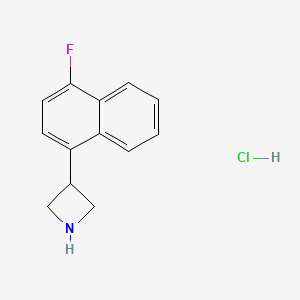
4-(tert-Butyl)-2-methoxy-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-methoxy-6-methylphenol is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(tert-Butyl)-2-methoxy-6-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of a strong acid, such as sulfuric acid, to form 4-(tert-Butyl)phenol.
Methoxylation: The 4-(tert-Butyl)phenol is then reacted with methanol in the presence of a catalyst to introduce the methoxy group at the ortho position.
Methylation: Finally, the compound undergoes methylation using a methylating agent like methyl iodide to introduce the methyl group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-2-methoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl, methoxy, or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-methoxy-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and shelf life.
Wirkmechanismus
The antioxidant properties of 4-(tert-Butyl)-2-methoxy-6-methylphenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound stabilizes free radicals by forming a resonance-stabilized phenoxyl radical, thereby preventing further oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications in preventing oxidative degradation.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation and industrial applications.
4-tert-Butylcatechol: Used as a stabilizer and antioxidant in various industrial processes.
Uniqueness
4-(tert-Butyl)-2-methoxy-6-methylphenol is unique due to its specific combination of functional groups, which confer distinct antioxidant properties. The presence of the tert-butyl group enhances its stability, while the methoxy and methyl groups contribute to its reactivity and effectiveness as an antioxidant.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-tert-butyl-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(12(2,3)4)7-10(14-5)11(8)13/h6-7,13H,1-5H3 |
InChI-Schlüssel |
MKHJOAUCRPBIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)


![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)



![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
